Cas no 898425-70-2 (N'-(pyridin-3-yl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-(pyridin-3-yl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide structure
898425-70-2 structure
Product Name:N'-(pyridin-3-yl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
CAS No:898425-70-2
MF:C19H24N4O4S2
MW:436.548261642456
CID:5984116
PubChem ID:18574463
Update Time:2025-07-09

N'-(pyridin-3-yl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(pyridin-3-yl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
    • Ethanediamide, N1-(3-pyridinylmethyl)-N2-[2-[1-(2-thienylsulfonyl)-2-piperidinyl]ethyl]-
    • 898425-70-2
    • AKOS024661173
    • N'-(pyridin-3-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
    • F2571-0388
    • SR-01000023219
    • N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
    • N'-[(pyridin-3-yl)methyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
    • SR-01000023219-1
    • Inchi: 1S/C19H24N4O4S2/c24-18(19(25)22-14-15-5-3-9-20-13-15)21-10-8-16-6-1-2-11-23(16)29(26,27)17-7-4-12-28-17/h3-5,7,9,12-13,16H,1-2,6,8,10-11,14H2,(H,21,24)(H,22,25)
    • InChI Key: FWIMLZHTXZXJGA-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CN=C1)(=O)C(NCCC1CCCCN1S(C1SC=CC=1)(=O)=O)=O

Computed Properties

  • Exact Mass: 436.12389761g/mol
  • Monoisotopic Mass: 436.12389761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 145Ų

Experimental Properties

  • Density: 1.334±0.06 g/cm3(Predicted)
  • pka: 11.78±0.46(Predicted)

N'-(pyridin-3-yl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>

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Additional information on N'-(pyridin-3-yl)methyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide

Introduction to N'-(pyridin-3-ylmethyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No: 898425-70-2)

N'-(pyridin-3-ylmethyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide, identified by its CAS number 898425-70-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine moiety and a piperidine ring substituted with a thiophene-2-sulfonyl group. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in medicinal chemistry.

The structural design of N'-(pyridin-3-ylmethyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide reflects a deliberate approach to molecular optimization, aimed at enhancing binding affinity and selectivity towards biological targets. The pyridine ring, known for its ability to form hydrogen bonds and interact with metal ions, serves as a critical pharmacophore in many drug molecules. In this compound, the pyridine moiety is positioned strategically to engage with specific residues in protein targets, potentially modulating their activity.

The thiophene sulfonamide group appended to the piperidine ring introduces additional layers of chemical diversity. Thiophene derivatives are widely recognized for their role in various biological processes and have been incorporated into numerous therapeutic agents due to their favorable pharmacokinetic properties. The sulfonamide functionality, in particular, is well-documented for its ability to enhance solubility and metabolic stability, which are crucial factors in drug development. The combination of these features in N'-(pyridin-3-ylmethyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide suggests a molecule with the potential to exhibit multiple modes of action.

In recent years, there has been growing interest in the development of dual-action compounds that can simultaneously target multiple pathways or receptors. N'-(pyridin-3-ylmethyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide fits well within this paradigm, as its structural features allow for interactions with both extracellular signaling molecules and intracellular targets. This dual-targeting capability could be particularly advantageous in treating complex diseases that involve multiple pathological mechanisms.

The ethanediamide portion of the molecule provides another layer of complexity, contributing to its overall molecular flexibility. Ethanediamides are known for their ability to adopt various conformations, which can be exploited to optimize binding interactions. This flexibility may enable the compound to adapt to different binding sites on biological targets, potentially increasing its therapeutic index and reducing the likelihood of resistance development.

The synthesis of N'-(pyridin-3-ylmethyl)-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylenethanediamide involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the thiophene sulfonamide group necessitates careful handling to ensure regioselectivity and high yield. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency, reducing the time and resources required for drug discovery.

Evaluation of N'-(pyridin--3--yl)methyl-N-{--1(-thiophene--sulfonyl)piperidin--ylenethane-diamide (CAS No: --898425--70----) as a potential therapeutic agent has been ongoing in several research laboratories. Preliminary studies have shown promising results in terms of biochemical activity and cellular uptake. The compound's ability to interact with specific enzymes and receptors has been demonstrated through both computational modeling and experimental assays. These findings suggest that it may have applications in treating conditions such as inflammation, neurodegeneration, and metabolic disorders.

The role of computational chemistry in the optimization of N'-(pyridin--3--yl)methyl-N-{--1(-thiophene--sulfonyl)piperidin--ylenethane-diamide (CAS No: --898425--70----) cannot be overstated. Molecular dynamics simulations and virtual screening techniques have been employed to predict binding affinities and identify potential lead compounds. These computational approaches complement traditional experimental methods by providing rapid and cost-effective ways to assess molecular interactions. As a result, the development pipeline for this compound has been accelerated significantly.

In conclusion, N'-(pyridin--3--yl)methyl-N-{--1(-thiophene--sulfonyl)piperidin--ylenethane-diamide (CAS No: --898425--70----) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements positions it as a valuable candidate for further investigation in medicinal chemistry. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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